molecular formula C9H12BrNO B13608307 (S)-2-Amino-2-(3-bromo-2-methylphenyl)ethan-1-ol

(S)-2-Amino-2-(3-bromo-2-methylphenyl)ethan-1-ol

Cat. No.: B13608307
M. Wt: 230.10 g/mol
InChI Key: NNPQDKMHHVJPQI-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Amino-2-(3-bromo-2-methylphenyl)ethan-1-ol: is an organic compound with a chiral center, making it optically active This compound is characterized by the presence of an amino group, a bromine atom, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-ol typically involves the following steps:

    Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the 3-position.

    Amination: The brominated intermediate is then subjected to amination, where an amino group is introduced at the 2-position.

    Hydroxylation: Finally, the compound undergoes hydroxylation to introduce a hydroxyl group at the ethan-1-ol position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure the desired stereochemistry is maintained.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(3-bromo-2-methylphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies to understand protein-ligand interactions.

Medicine

In medicine, (2S)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-ol is investigated for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and material engineering.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(3-bromo-2-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol
  • (2S)-2-Amino-2-(3-chloro-2-methylphenyl)ethan-1-ol
  • (2S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethan-1-ol

Uniqueness

(2S)-2-Amino-2-(3-bromo-2-methylphenyl)ethan-1-ol is unique due to the presence of the bromine atom at the 3-position, which can significantly influence its reactivity and interactions compared to other halogenated analogs. The specific stereochemistry also plays a crucial role in its biological activity and selectivity.

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

(2S)-2-amino-2-(3-bromo-2-methylphenyl)ethanol

InChI

InChI=1S/C9H12BrNO/c1-6-7(9(11)5-12)3-2-4-8(6)10/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1

InChI Key

NNPQDKMHHVJPQI-SECBINFHSA-N

Isomeric SMILES

CC1=C(C=CC=C1Br)[C@@H](CO)N

Canonical SMILES

CC1=C(C=CC=C1Br)C(CO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.